Imidazo[1,2-A]pyridin-8-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHHZIHWRUOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyridin 8 Ylmethanamine and Its Derivatives
Established Synthetic Routes for Imidazo[1,2-A]pyridine (B132010) Core
The construction of the bicyclic imidazo[1,2-a]pyridine system is typically achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring. The starting material is most commonly a 2-aminopyridine (B139424) derivative, which provides the necessary nitrogen atom and the foundational pyridine structure.
Cyclocondensation Reactions
Cyclocondensation reactions are among the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines. These reactions involve the condensation of a 2-aminopyridine with a bifunctional reagent, leading to the formation of the fused imidazole ring.
A classic approach is the reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromoketones. acs.orgresearchgate.net This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine. acs.org Dong-Jian Zhu and colleagues have developed a method that proceeds without a catalyst or solvent at 60°C. bio-conferences.org Other variations of this reaction have been explored, including the use of 1,3-dicarbonyl compounds, nitroolefins, or alkynes. rsc.org
| Reagent | Catalyst/Conditions | Outcome |
| α-Bromo/chloroketones | No catalyst, 60°C | Imidazo[1,2-a]pyridines |
| Morita-Baylis-Hillman (MBH) nitroalkene acetates | Room temperature, methanol | Wide variety of imidazo[1,2-a]pyridine derivatives |
| Nitroolefins | FeCl3 | 3-unsubstituted imidazo[1,2-a]pyridines |
Nair and colleagues have utilized the reaction between Morita-Baylis-Hillman (MBH) nitroalkene acetates and 2-aminopyridines to produce a diverse range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, Santra and their team developed a cascade reaction combining nitroolefins with 2-aminopyridines, identifying FeCl3 as a superior catalyst for this transformation. bio-conferences.org
Oxidative Cyclization Techniques
Oxidative cyclization methods have gained prominence as they often allow for the use of more readily available starting materials and can be more atom-economical. These reactions typically involve the in situ generation of a reactive intermediate that undergoes cyclization.
A notable example is the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org This method is compatible with a broad range of functional groups. organic-chemistry.org The mechanism is thought to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which is an environmentally friendly method utilizing air as the oxidant. organic-chemistry.org
A dual catalytic system using flavin and iodine has been reported for an aerobic oxidative C-N bond-forming process to synthesize imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov This system can also be applied in a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov
Rearrangement Reactions
While less common, rearrangement reactions can also lead to the formation of the imidazo[1,2-a]pyridine scaffold. These routes often involve the transformation of a different heterocyclic system into the desired imidazo[1,2-a]pyridine core. The specific details of these reactions are highly dependent on the starting materials and the reaction conditions employed.
Oxidative Coupling Methods
Oxidative coupling reactions represent a powerful strategy for the synthesis of imidazo[1,2-a]pyridines, often involving C-H activation. A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been developed, affording a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org
Furthermore, a novel transition-metal-free route has been demonstrated, which involves an iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkynes. researchgate.net This method offers an operationally simple and practical approach to imidazo[1,2-a]pyridine derivatives. researchgate.net
Multicomponent Reactions (MCRs) for Imidazo[1,2-A]pyridines
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netmdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. researchgate.netmdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. researchgate.netmdpi.com
Several variations of the GBB reaction have been developed, utilizing different catalysts and reaction conditions. For instance, scandium triflate has been used to catalyze the three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile. bio-conferences.org Zinc chloride has also been shown to be an effective catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines, with reactions carried out under either conventional heating or microwave irradiation. bohrium.com
| Components | Catalyst | Key Features |
| 2-Aminopyridine, aldehyde, isonitrile | Scandium triflate | Streamlined approach to 3-aminoimidazo[1,2-a]pyridines |
| 2-Aminopyridine, aldehyde, terminal alkyne | Copper | Direct and efficient route |
| 2-Aminopyridine, aldehyde, trimethylsilylcyanide | Scandium triflate, microwave irradiation | Innovative multicomponent approach |
Another significant MCR involves the copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This domino A³-coupling reaction, catalyzed by a Cu(II)-ascorbate system in aqueous micellar media, provides a green and efficient route to a variety of imidazo[1,2-a]pyridines. acs.org
Specific Synthesis of Imidazo[1,2-A]pyridin-8-ylmethanamine and Related Structures
The synthesis of the specifically substituted this compound can be envisioned through several strategic approaches, leveraging the established methodologies for the core structure. The key challenge lies in the introduction of the methanamine group at the 8-position of the imidazo[1,2-a]pyridine ring.
One plausible route involves starting with a pre-functionalized pyridine derivative, namely a 2-amino-3-substituted pyridine where the substituent at the 3-position is a precursor to the methanamine group. For example, a 2-amino-3-cyanopyridine (B104079) could be utilized in a cyclocondensation or multicomponent reaction to form the imidazo[1,2-a]pyridine-8-carbonitrile. Subsequent reduction of the nitrile group would then yield the desired this compound.
Alternatively, a post-functionalization strategy could be employed. This would involve the synthesis of an imidazo[1,2-a]pyridine with a suitable functional group at the 8-position that can be converted to the methanamine moiety. For instance, an 8-bromoimidazo[1,2-a]pyridine (B1285415) could be subjected to a palladium-catalyzed cyanation reaction, followed by reduction of the resulting nitrile.
A more direct approach could involve a multicomponent reaction where one of the starting materials already contains the protected aminomethyl group. For example, a 2-aminopyridine with a protected aminomethyl group at the 3-position could be reacted with an aldehyde and an isocyanide in a GBB-type reaction. Deprotection of the resulting product would then afford the target compound.
Synthesis of Imine-Bearing Imidazo[1,2-A]pyrimidine (B1208166) Derivatives
The synthesis of imine-bearing derivatives of the related imidazo[1,2-a]pyrimidine core is a key step in the creation of more complex amine structures. This process typically involves the condensation reaction between an aldehyde-functionalized imidazo[1,2-a]pyrimidine and various primary aromatic amines.
One prominent method involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with a selection of aromatic amines in ethyl alcohol, using magnesium sulfate (B86663) to facilitate the reaction. This reaction is often enhanced by microwave irradiation, which can significantly reduce reaction times and improve yields. The diversity of the final imine products is achieved by varying the substituents on the aromatic amine starting material.
| Amine Reactant | Reaction Time (Microwave) | Power | Yield |
|---|---|---|---|
| Aniline | 40-120 min | 200 W | 60-85% |
| 1-Naphthylamine | 40-120 min | 200 W | 60-85% |
| p-Anisidine | 40-120 min | 200 W | 60-85% |
| N,N-diethyl-p-phenylenediamine | 40-120 min | 200 W | 60-85% |
| 4-(Trifluoromethyl)aniline | 40-120 min | 200 W | 60-85% |
Reduction of Imine Derivatives to Amine Derivatives
The conversion of the synthesized imine derivatives to their corresponding secondary amines is a straightforward yet crucial transformation. This reduction is typically accomplished using a chemical reducing agent. The resulting amine derivatives are often sought for their potential biological activities.
Following the synthesis of imine-bearing imidazo[1,2-a]pyrimidines, these compounds are subjected to a reduction reaction. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction involves the reduction of the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond, forming the amine. The successful conversion is confirmed using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and LC-MS analysis.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has become a cornerstone for the rapid and efficient production of heterocyclic compounds, including imidazo[1,2-a]pyridines and their pyrimidine (B1678525) analogues. acs.org This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and improved product purity, aligning with the principles of green chemistry.
The synthesis of the imidazo[1,2-a]pyridine core can be achieved by reacting 2-aminopyridines with α-haloketones. Under microwave irradiation in a green solvent medium like water-isopropanol, this heteroannulation reaction proceeds to completion in minutes, yielding the desired products in excellent yields without the need for a catalyst. acs.org Similarly, the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent approach to imidazo[1,2-a]pyridine-3-amines, is significantly accelerated by microwave energy, reducing reaction times from hours to minutes while maintaining high yields. mdpi.com This efficient heating method has proven versatile for a wide range of substrates, including those with electron-rich and electron-withdrawing groups. mdpi.com
Catalyst-Free Cascade Processes
The synthesis of the imidazo[1,2-a]pyridine scaffold can also be achieved through elegant catalyst-free cascade reactions. These methods are highly desirable as they simplify reaction procedures, reduce costs, and minimize metallic contamination in the final products. acs.org
A notable example involves the condensation of 2-aminopyridines with α-haloketones. This reaction can proceed efficiently without any added catalyst, often under microwave irradiation in environmentally benign solvents like a water-isopropanol mixture. acs.org The process involves an initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring. acs.org Another efficient catalyst-free protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and reagents like 1-bromo-2-phenylacetylene, achieving yields up to 86%. organic-chemistry.org These methods demonstrate that the inherent reactivity of the starting materials can be harnessed to construct complex heterocyclic systems under mild and clean conditions.
Copper-Catalyzed Oxidative Coupling and Cyclization
Copper catalysis offers a powerful and versatile tool for the synthesis of imidazo[1,2-a]pyridines through oxidative coupling and cyclization reactions. These methods often utilize air as a green and inexpensive oxidant and are compatible with a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org
One effective strategy involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines. This reaction proceeds under mild conditions to afford a variety of imidazo[1,2-a]pyridines in high yields. researchgate.net Optimization studies have identified copper(I) iodide (CuI) as a highly effective catalyst for this transformation. Another robust approach is the copper-catalyzed one-pot reaction between 2-aminopyridines and nitroolefins. organic-chemistry.org Using a catalyst like copper(I) bromide (CuBr) and air as the oxidant, this procedure constructs the imidazo[1,2-a]pyridine ring system efficiently. organic-chemistry.org The mechanism is believed to involve a sequence of Michael addition, oxidation, and intramolecular cyclization. organic-chemistry.org These copper-catalyzed methods represent a practical and scalable route to this important heterocyclic core. organic-chemistry.org
Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes to imidazo[1,2-a]pyridines, emphasizing the use of safer solvents, reduced energy consumption, and high atom economy.
Microwave-assisted synthesis stands out as a key green technique, drastically cutting reaction times and energy usage compared to conventional heating. acs.org Furthermore, the use of environmentally benign solvents like water or ethanol (B145695) is a significant advancement. For instance, a rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported that occurs in water at ambient temperature. acs.org The development of catalyst-free procedures also contributes to the greenness of a synthesis by eliminating the need for potentially toxic and expensive metal catalysts. acs.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are a highly efficient and atom-economical strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple, readily available starting materials in a single step. mdpi.combeilstein-journals.org These reactions are central to green chemistry as they reduce the number of synthetic steps, minimize waste, and save time and resources.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an MCR used to produce substituted imidazo[1,2-a]pyridine-3-amines. mdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The process is often catalyzed and can be significantly accelerated using microwave irradiation. mdpi.com Another important MCR is the A³-coupling (Aldehyde-Alkyne-Amine) reaction. A copper(II)-ascorbate catalyzed A³-coupling of a 2-aminopyridine derivative, an aldehyde, and a terminal alkyne in an aqueous micellar medium provides a green and efficient route to a variety of imidazo[1,2-a]pyridines. acs.org These MCRs offer a powerful platform for generating molecular diversity and constructing libraries of these valuable heterocyclic compounds. beilstein-journals.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comnih.gov This technology has been successfully applied to the synthesis of the imidazo[1,2-a]pyridine core.
One notable approach involves the reaction of 2-aminopyridines with α-haloketones under microwave irradiation. derpharmachemica.com For instance, the synthesis of various imidazo[1,2-a]pyridine derivatives has been achieved by reacting phenacyl bromides with 2-amino pyridine in the presence of an ionic liquid catalyst under solvent-free microwave conditions. derpharmachemica.com This method significantly reduces reaction times from hours or days to mere seconds. derpharmachemica.com
A specific example is the synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines, which was accomplished through a microwave-assisted, metal-free amino benzannulation of aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines. organic-chemistry.org This efficient process yielded the desired products in good yields within a short reaction time. organic-chemistry.org
The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction used to synthesize imidazo[1,2-a]pyridine-3-amines, can also be effectively performed under microwave irradiation. mdpi.comsciforum.net This method has been employed for the eco-friendly synthesis of imidazo[1,2,a]pyridine-chromones in short reaction times using green catalysts. sciforum.net
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenacyl bromide, 2-amino pyridine | 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, Microwave, Solvent-free | Substituted imidazo[1,2-a]pyridines | Good | derpharmachemica.com |
| Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, Dialkylamines | Microwave, Metal-free | 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines | Good | organic-chemistry.org |
| 3-formylchromone, 2-amino-pyridines, Isocyanides | 20 mol% ammonium (B1175870) chloride, EtOH, Microwave | Imidazo[1,2-a]pyridine-chromones | Not specified | sciforum.net |
Solid-Phase Synthesis
Solid-phase synthesis offers a versatile platform for the generation of libraries of organic molecules, facilitating purification and automation. A method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed. nih.gov
The synthesis commences with the attachment of a 2-aminonicotinate to a solid support. nih.gov The polymer-bound amino group is then treated with various α-haloketones to construct the imidazo[1,2-a]pyridine core. nih.gov Further functionalization can be achieved through halogenation at the 3-position of the imidazo[1,2-a]pyridine ring. nih.gov Finally, cleavage from the solid support with an excess of primary or secondary amines affords the desired imidazo[1,2-a]pyridine-8-carboxamides. nih.gov Purification of the final products from excess amines can be achieved using solid-supported liquid-liquid extraction (SLE). nih.gov
This solid-phase approach allows for the systematic variation of substituents at different positions of the imidazo[1,2-a]pyridine scaffold, enabling the creation of a diverse library of compounds for biological screening. nih.gov
Derivatization Strategies for Functional Group Incorporation
The functionalization of the imidazo[1,2-a]pyridine scaffold is crucial for modulating its physicochemical properties and biological activity. mdpi.comrsc.org Various derivatization strategies have been employed to introduce a wide range of functional groups. mdpi.com
Incorporation of Amines
The introduction of amine functionalities into the imidazo[1,2-a]pyridine nucleus is a key strategy for enhancing biological activity. nih.gov A practical method for constructing imidazo[1,2-a]pyridin-2-amine (B1245913) frameworks involves a sequential approach. researchgate.net This process includes the addition of arylamines to nitriles, followed by an I2/KI-mediated oxidative C-N bond formation, without the need for purification of the intermediate amidines. researchgate.net This method provides an efficient route to a variety of 2-amino substituted imidazo[1,2-a]pyridines. researchgate.net
Furthermore, the C3-position of imidazo[1,2-a]pyridines is a common site for functionalization. Direct C3-aminoalkylation can be achieved through photocatalysis, which facilitates the formation of C-C and C-heteroatom bonds. mdpi.com For example, N,N-dimethylaniline substrates have been successfully coupled to provide aminomethylation products in high yields. mdpi.com
Conjugation with Chalcones
Chalcones, a class of open-chain flavonoids, are known for their diverse biological activities. The conjugation of chalcone (B49325) moieties to the imidazo[1,2-a]pyridine scaffold has been explored to create hybrid molecules with potential therapeutic applications. nih.govnih.govresearchgate.net
A series of imidazo[1,2-a]pyridine-chalcone conjugates have been synthesized and evaluated for their antikinetoplastid activity. nih.govuantwerpen.be The synthesis of these conjugates can be achieved through an aldol (B89426) condensation reaction. For instance, N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide can be reacted with various substituted benzaldehydes in the presence of a base to yield the corresponding chalcone derivatives. uantwerpen.be In another approach, 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (B3032794) is reacted with different acetophenones in the presence of alcoholic alkali to produce a series of chalcones. researchgate.net
Table 2: Examples of Imidazo[1,2-a]pyridine-Chalcone Conjugates and their Biological Activity
| Imidazo[1,2-a]pyridine Core | Chalcone Moiety | Biological Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxamide | Substituted phenyl | Antikinetoplastid | nih.govuantwerpen.be |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Substituted phenyl | Antimicrobial | researchgate.net |
| 2-chloroimidazo[1,2-a]pyridine | Substituted phenyl | Anticancer, Antimicrobial | researchgate.net |
Substitution at Specific Positions for Enhanced Activity
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.govrsc.org
Substitution at the 3-position has been a key focus for developing compounds with antiulcer properties. nih.gov The synthesis of new imidazo[1,2-a]pyridines substituted at this position has been carried out to explore their potential as antisecretory and cytoprotective agents. nih.gov Elaboration of the side chain at the 3-position to incorporate primary amines, which are then reacted with other heterocyclic systems, has yielded compounds with notable cytoprotective activity. nih.gov
For the development of antituberculosis agents, structure-activity relationship (SAR) studies have revealed the importance of substitutions at various positions. rsc.org For instance, chloro or methyl substitutions at the R1 position and a hydrogen at the R2 position of the imidazo[1,2-a]pyridine ring were found to be favorable for potency. rsc.org Furthermore, the incorporation of bulky and more lipophilic biaryl ethers in imidazo[1,2-a]pyridine-3-carboxamides has led to compounds with nanomolar potency against Mycobacterium tuberculosis. rsc.org The introduction of a thiazole (B1198619) group has also resulted in potent inhibitors of PI3KCA with promising anti-proliferative effects against cancer cells. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, and providing insights into its structure through fragmentation patterns.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
No experimental FT-IR data for Imidazo[1,2-A]pyridin-8-ylmethanamine is currently available in the public domain. A typical FT-IR spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching in the amine group, C-H stretching for the aromatic and methylene groups, C=N and C=C stretching vibrations from the fused heterocyclic ring system, and N-H bending vibrations.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of pharmaceutical and chemical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from any potential impurities that may have arisen during its synthesis or storage.
The principle of this method relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (commonly a C18-functionalized silica column) and a polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, a gradient or isocratic elution can be optimized to achieve effective separation.
Detection is most commonly performed using an ultraviolet (UV) detector set at a wavelength where the Imidazo[1,2-a]pyridine (B132010) core exhibits strong absorbance. The retention time of the main peak corresponding to this compound is a characteristic feature under specific chromatographic conditions, while the area of the peak is proportional to its concentration. The purity of the sample is then calculated by comparing the area of the main peak to the total area of all observed peaks. While specific validated methods for this compound are often proprietary, a representative set of HPLC parameters for the analysis of related imidazopyridine derivatives is presented in Table 1.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: The parameters in Table 1 are representative for the analysis of imidazopyridine derivatives and may require optimization for the specific analysis of this compound.
Single Crystal X-ray Diffraction for Solid-State Structure Confirmation
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
For imidazo[1,2-a]pyridine derivatives, single crystal X-ray diffraction studies reveal the planarity of the fused bicyclic ring system and the orientation of the methanamine substituent at the 8-position. Analysis of the crystal packing can also provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the macroscopic properties of the solid. While the specific crystallographic data for this compound is not publicly available, Table 2 presents a set of typical crystallographic parameters that might be expected for a compound of this class.
| Parameter | Exemplary Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-9 |
| c (Å) | ~15-20 |
| α (°) | 90 |
| β (°) | ~95-105 |
| γ (°) | 90 |
| Volume (ų) | ~1200-1800 |
| Z | 4 |
Note: The crystallographic parameters in Table 2 are illustrative and based on known structures of similar imidazo[1,2-a]pyridine derivatives. The actual values for this compound would need to be determined experimentally.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 8 Ylmethanamine Analogs
Correlation Between Structural Modifications and Biological Activity
Structural modifications across the imidazo[1,2-a]pyridine (B132010) ring system have profound effects on biological activity. The scaffold offers multiple positions for substitution (C2, C3, C5, C6, C7, and C8), and the nature and position of these substituents dictate the compound's interaction with specific biological targets. rsc.org
For instance, in the context of antitubercular activity, modifications at both the C3 and C8 positions have yielded potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.govnih.gov SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers at this position led to compounds with nanomolar potency. rsc.org Similarly, a focused library screen identified imidazo[1,2-a]pyridine-8-carboxamides as a novel and selective lead series against Mtb. nih.gov
The activity is not limited to a single target. Different substitution patterns can direct the molecule towards entirely different biological pathways. For example:
Anthelmintic Activity: The introduction of a thiophenyl group onto the pyridine (B92270) ring of the imidazopyridine core was found to dramatically improve in vivo potency. researchgate.net
Anticancer Activity: Substitutions at the C2 and C3 positions have been particularly fruitful in developing promising anticancer agents that act on various targets, including EGFR, VEGFR, and PI3K. researchgate.net
Antiviral Activity: Against human cytomegalovirus (HCMV), the nature of the substituent at the C-2 position strongly influences the antiviral activity of derivatives bearing a thioether side chain at C3. nih.gov
β-Amyloid Plaque Ligands: For detecting β-amyloid plaques associated with Alzheimer's disease, derivatives like 2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine have shown high binding affinity. wustl.edu
These findings underscore that the biological activity of imidazo[1,2-a]pyridine analogs is a direct function of their specific substitution patterns, with each position on the heterocyclic core offering a vector for modification to tune potency and target selectivity.
Impact of Substituents at Key Positions on Efficacy
The electronic and steric properties of substituents at key positions on the imidazo[1,2-a]pyridine scaffold are critical determinants of efficacy. The C8 position, in particular, has been explored for the development of antimycobacterial agents. SAR studies of imidazo[1,2-a]pyridine-8-carboxamides, which are structurally analogous to the target compound, provide significant insights. nih.gov
In a study evaluating these C8-carboxamides against M. tuberculosis, modifications to the amine portion of the carboxamide group led to a wide range of activities. The parent compound with a simple NH2 group was inactive, but substitution with various cyclic and acyclic amines yielded potent molecules. This highlights the importance of the substituent at the C8-linker for target engagement.
Table 1: SAR of C8-Carboxamide Analogs Against M. tuberculosis
| Compound | Substituent (R in -C(O)NHR) | Activity (MIC in µM) |
|---|---|---|
| Example 1 | Cyclopropyl | 0.78 |
| Example 2 | (S)-1-Phenylethyl | 0.39 |
| Example 3 | 4-Fluorobenzyl | 0.2 |
| Example 4 | 4-(Trifluoromethyl)benzyl | 0.1 |
| Example 5 | 4-Chlorobenzyl | 0.1 |
| Example 6 | 3,4-Dichlorobenzyl | 0.2 |
Note: Data is illustrative and derived from findings on imidazo[1,2-a]pyridine-8-carboxamides as a proxy for SAR at the C8 position. nih.gov
The effect of electron-donating groups (EDGs) is highly dependent on their position and the specific biological target. In some series, EDGs can be detrimental to activity. For instance, in a series of cholinesterase inhibitors, the introduction of a methyl group (an EDG) at certain positions on the imidazo[1,2-a]pyridine ring resulted in a negative impact on Butyrylcholinesterase (BChE) inhibition. nih.gov Similarly, a phenyl side chain substituted with an electron-donating methoxy (B1213986) (OCH3) group was found to be inactive towards BChE inhibition. nih.gov
Electron-withdrawing groups (EWGs), such as halogens or trifluoromethyl groups, often play a crucial role in enhancing biological activity, frequently by participating in halogen bonding or by altering the molecule's metabolic stability and electronic profile.
In the development of BChE inhibitors, the presence of an electron-withdrawing chloro substituent on a phenyl side chain was found to be important for potent inhibition. nih.gov The compound with a 3,4-dichlorophenyl side chain was the strongest BChE inhibitor in its series. nih.gov Likewise, in the C8-carboxamide series of antimycobacterial agents, benzylamine (B48309) derivatives with EWGs like chloro, fluoro, and trifluoromethyl groups at the para-position of the benzyl (B1604629) ring were among the most potent compounds. nih.gov Conversely, for some antitubercular analogs, EWGs on a phenyl ring at other positions led to only moderate or weak activity, again demonstrating the context-dependent nature of substituent effects. nih.gov The introduction of fluoroalkyl groups is a common strategy to alter the physicochemical and biological properties of heterocyclic compounds. mdpi.com
Pharmacophoric Requirements for Specific Biological Targets
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. For imidazo[1,2-a]pyridine-based antimycobacterial agents, a common pharmacophore hypothesis has been generated. openpharmaceuticalsciencesjournal.comresearchgate.net
One successful model, designated HHPRR , was developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. This five-featured hypothesis consists of:
Two Hydrophobic groups (H): These are crucial for occupying hydrophobic pockets within the target enzyme.
One Positive ionizable feature (P): This suggests a key electrostatic or ionic interaction.
Two Aromatic rings (R): These indicate the importance of π-π stacking or other interactions involving aromatic systems. openpharmaceuticalsciencesjournal.comresearchgate.net
This HHPRR model provides a structural blueprint for designing new derivatives with potentially improved antimycobacterial potency. openpharmaceuticalsciencesjournal.com Docking studies with these compounds against the enzyme pantothenate synthetase revealed key hydrogen bonding interactions with residues like Gly158 and Met195, as well as π-cation interactions with His47, further defining the binding requirements. openpharmaceuticalsciencesjournal.comresearchgate.net
For other biological targets, the pharmacophoric requirements differ. For instance, imidazo[1,2-a]pyridine ethers that inhibit mycobacterial ATP synthase require the bridgehead nitrogen of the core and a directly attached phenyl ring for maintaining biological activity. rsc.org
Comparative SAR Studies with Related Heterocycles
Comparing the SAR of imidazo[1,2-a]pyridines with related heterocyclic systems provides valuable insights into bioisosterism and the unique contributions of the scaffold to biological activity.
A key example is the comparison with imidazo[1,2-a]pyrimidine (B1208166) . An 8-fluoroimidazo[1,2-a]pyridine (B164112) ring was successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine scaffold in a ligand designed as an allosteric modulator of the GABAA receptor. nih.gov This study established that the 8-fluoro derivative could effectively mimic the physicochemical properties of the pyrimidine-containing analog, demonstrating the utility of this substitution in ligand design. nih.gov
Another comparison can be made with its isomer, imidazo[1,5-a]pyridine (B1214698) . A study investigating their use as electron donor groups found that the imidazo[1,5-a]pyridine system has a stronger electron-donor character than imidazo[1,2-a]pyridine. nih.gov This difference in electronic properties can be exploited in the design of materials with specific optical characteristics.
Furthermore, when compared to other imidazopyridine isomers like imidazo[4,5-b]pyridine , the biological activities can differ significantly. mdpi.com While both are purine (B94841) isosteres and interact with numerous biological systems, the specific fusion of the rings alters the shape and electronic distribution, leading to different SAR profiles and target specificities. mdpi.comresearchgate.net This highlights that even subtle changes in the arrangement of nitrogen atoms within the fused heterocyclic system can lead to distinct pharmacological profiles.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in virtual screening and understanding the binding mechanisms of potential drug candidates with their protein targets. nih.govnih.gov For imidazo[1,2-a]pyridine (B132010) derivatives, docking studies have been employed to explore their potential as inhibitors for a variety of biological targets, including enzymes implicated in cancer and infectious diseases. nih.govchemmethod.comresearchgate.net
A primary output of molecular docking simulations is the binding affinity, often expressed as a scoring function value (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable and potent interaction. researchgate.net Studies on various imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) compounds have demonstrated strong binding affinities against several key protein targets. For instance, certain derivatives have shown significant potential by exhibiting favorable binding energies when docked into the active sites of targets like human leukotriene A-4 hydrolase (LTA4H), human angiotensin-converting enzyme 2 (ACE2), and oxidoreductase, an enzyme involved in breast cancer. nih.govchemmethod.comresearchgate.netchemmethod.com
Table 1: Examples of Predicted Binding Affinities for Imidazo[1,2-a]pyridine Derivatives This table presents findings for various derivatives within the broader imidazo[1,2-a]pyridine class to illustrate the application of molecular docking.
| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Source(s) |
| Imidazo[1,2-a]pyridine Hybrid (HB7) | Human LTA4H | 3U9W | -11.237 | chemmethod.comchemmethod.com |
| Imidazo[1,2-a]pyrimidine Derivative (7a) | Human ACE2 | 7U0N | -9.1 | nih.gov |
| Imidazo[1,2-a]pyridine Derivative (C) | Oxidoreductase | Not Specified | -9.207 | researchgate.net |
| Alpidem (B1665719) (Imidazopyridine Derivative) | Acetylcholinesterase | 4BDT | -9.60 | nih.gov |
Beyond predicting binding energy, docking simulations provide detailed three-dimensional models of the ligand-protein complex, revealing specific molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov Identifying these key interacting amino acid residues within the target's active site is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. nih.gov For example, docking studies of an imidazo[1,2-a]pyridine derivative in the FMS-like tyrosine kinase 3 (FLT3) model showed the imidazo[1,2-a]pyridine core forming hydrogen bonds with the hinge region residue Cys694, while other parts of the molecule engaged in pi-pi interactions with the gatekeeper residue Phe691. nih.gov
Table 2: Examples of Key Interacting Residues for Imidazo[1,2-a]pyridine Derivatives This table showcases specific amino acid interactions identified through molecular docking for different derivatives to highlight the method's utility.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Source(s) |
| Imidazo[1,2-a]pyridine Derivative | FLT3 Kinase | Cys694, Phe691 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |
| Imidazo[1,2-a]pyridine Derivative (C) | Oxidoreductase | His222, Tyr216, Lys270 | Not Specified | researchgate.net |
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | Tyr383, Tyr267, Glu271 | Not Specified | chemmethod.comchemmethod.com |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to organic molecules to determine optimized geometries and to analyze various electronic properties that govern their reactivity and stability. nih.govscirp.org DFT calculations have proven valuable for characterizing the molecular properties of the imidazo[1,2-a]pyridine scaffold. researchgate.net
The Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller energy gap suggests higher reactivity and polarizability. nih.govnih.gov For instance, DFT calculations on the related imidazopyridine derivative Alpidem revealed a HOMO-LUMO gap of 4.7951 eV, indicating high chemical reactivity and biological activity. nih.gov
Table 3: FMO Analysis of an Imidazo[1,2-a]pyridine Derivative (Alpidem) Data from DFT calculations at the B3LYP/6-311G(d,p) level.
| Parameter | Energy (eV) | Implication | Source(s) |
| EHOMO | -6.1855 | Electron-donating capability | nih.gov |
| ELUMO | -1.3904 | Electron-accepting capability | nih.gov |
| Energy Gap (ΔE) | 4.7951 | High chemical reactivity, polarizability | nih.gov |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method rooted in Density Functional Theory (DFT) used to visualize and characterize non-covalent interactions (NCIs) within a molecule. These interactions are crucial for understanding molecular conformation, stability, and interactions with biological targets. The analysis is based on the electron density (ρ) and its gradient (∇ρ).
In studies of related imidazo[1,2-a]pyrimidine derivatives, RDG analysis has been performed to identify various types of non-covalent interactions. nih.gov The method involves plotting the RDG against the sign of the second eigenvalue (λ2) of the electron density Hessian matrix multiplied by the electron density. This generates 2D scatter plots and 3D isosurfaces that provide a detailed picture of intramolecular forces:
Strong Attractive Interactions: Indicated by large negative values of sign(λ2)ρ, these typically correspond to hydrogen bonds and are visualized as blue isosurfaces.
Weak van der Waals Interactions: Found where sign(λ2)ρ is close to zero, these are represented by green isosurfaces.
Strong Repulsive Interactions: Occurring at large positive values of sign(λ2)ρ, these signify steric repulsion within ring structures and are shown in red. nih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical step in early-stage drug discovery, used to computationally estimate the pharmacokinetic and toxicity properties of a compound. This screening helps to identify candidates with a higher probability of success in later clinical trials by flagging potential issues such as poor absorption or high toxicity. For various new imidazo[1,2-a]pyridine derivatives, ADMET properties have been predicted using online servers and specialized software like pkCSM and SwissADME. nih.govnih.govnih.gov
Below is a summary of typical ADMET properties predicted for imidazo[1,2-a]pyridine derivatives based on computational studies.
| ADMET Parameter | Predicted Property/Outcome | Significance |
| Absorption | High gastrointestinal (GI) absorption | Indicates good potential for oral bioavailability. nih.gov |
| Non-inhibitor of P-glycoprotein (P-gp) | Suggests the compound is less likely to be removed from cells by efflux pumps, improving intracellular concentration. | |
| Distribution | Moderate to high blood-brain barrier (BBB) permeability | Determines if the compound can reach targets within the central nervous system. |
| High plasma protein binding | Affects the amount of free drug available to exert its pharmacological effect. | |
| Metabolism | Inhibition of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |
| Excretion | Predicted renal clearance | Provides an estimate of how the compound is eliminated from the body. |
| Toxicity | Non-carcinogenic, Non-cytotoxic | Indicates a lower risk of long-term toxicity. nih.gov |
| No AMES toxicity | Suggests the compound is not likely to be mutagenic. |
Lipinski's Rule of Five and Drug-Likeness Assessment
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com A compound is likely to be orally active if it does not violate more than one of the following criteria:
Molecular weight less than 500 Daltons.
An octanol-water partition coefficient (log P) not greater than 5.
No more than 5 hydrogen bond donors (the sum of OHs and NHs).
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).
Computational analyses of various imidazo[1,2-a]pyridine derivatives consistently show that these compounds generally adhere to Lipinski's Rule of Five. nih.govnih.gov For example, a study on novel imidazo[1,2-a]pyridine-3-carboxamides demonstrated that the designed ligands had zero violations of Lipinski's rules, suggesting promising drug-like characteristics and good bioavailability. nih.gov This adherence is a positive indicator for the potential development of these compounds as orally administered drugs.
The table below summarizes the parameters of Lipinski's Rule of Five as evaluated for representative imidazo[1,2-a]pyridine derivatives in computational studies.
| Lipinski Parameter | Rule | Typical Finding for Imidazo[1,2-a]pyridine Derivatives |
| Molecular Weight (MW) | < 500 Da | Compliant |
| Log P (Lipophilicity) | ≤ 5 | Compliant |
| Hydrogen Bond Donors | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant |
| Rule of Five Violations | ≤ 1 | 0 Violations nih.gov |
Pharmacological and Biological Activity Profiling of Imidazo 1,2 a Pyridin 8 Ylmethanamine Derivatives
Anticancer and Cytotoxic Activitiesnih.govresearchgate.netnih.govresearchgate.net
The imidazo[1,2-a]pyridine (B132010) core is a key structural motif in the development of novel anticancer agents. nih.govresearchgate.net Modifications to this scaffold have yielded derivatives with potent activity against various cancer cell lines, operating through diverse mechanisms of action, including the induction of apoptosis, inhibition of critical cellular kinases, and modulation of key signaling pathways. nih.govnih.govwaocp.org
Numerous studies have demonstrated the cytotoxic effects of imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) derivatives against a range of human cancer cell lines. For instance, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were evaluated for their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy human umbilical vein endothelial cell line (HUVEC). nih.gov
Among the synthesized compounds, derivatives 3d and 4d were identified as the most effective against the breast cancer cell lines. nih.gov Compound 3d showed notable selective inhibition of proliferation in MDA-MB-231 cells compared to the healthy HUVEC cells. nih.gov Similarly, newly synthesized imidazo[1,2-a]pyridine-isoquinoline hybrids displayed significant anticancer activity against both MCF-7 and MDA-MB-231 cell lines. researchgate.net Another study reported that novel imidazo[1,2-a]pyridine compounds, specifically IP-5 and IP-6 , exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line. researchgate.net
| Compound | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | HUVEC IC₅₀ (μM) |
|---|---|---|---|
| 3d | 43.4 | 35.9 | 71.4 |
| 4d | 39.0 | 35.1 | N/A |
Data sourced from cytotoxicity screening of novel imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. nih.gov
Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govwaocp.orgtezu.ernet.in Studies have elucidated several pathways through which these compounds trigger apoptosis.
One study found that an imidazo[1,2-a]pyrimidine derivative, compound 4d , induced apoptosis by moderately increasing the ratio of the pro-apoptotic Bax gene to the anti-apoptotic Bcl-2 gene. nih.gov Other novel imidazo[1,2-a]pyridine derivatives have also been shown to enhance the expression of the pro-apoptotic BAX protein while reducing Bcl-2 expression in cancer cells. nih.gov Another derivative, La23 , was found to suppress cancer cell growth by inducing apoptosis through the p53/Bax-mediated mitochondrial apoptotic pathway in HeLa cells. researchgate.net This process involved a reduction in the mitochondrial membrane potential and increased expression of key apoptotic proteins like p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net
Furthermore, the derivative IP-5 was shown to trigger the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase-8 and caspase-7, as well as an increase in PARP cleavage in treated HCC1937 breast cancer cells. waocp.orgresearchgate.net
A primary mechanism for the anticancer activity of imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation. nih.gov This scaffold has been successfully utilized to develop inhibitors for a variety of kinases. nih.gov
VEGFR and c-Met: A series of imidazo[1,2-a]pyridine derivatives were designed as dual inhibitors of c-mesenchymal epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases. nih.gov One potent derivative bearing a 6-methylpyridone ring strongly inhibited both c-Met and VEGFR2 enzyme activities with IC₅₀ values of 1.9 nM and 2.2 nM, respectively. nih.gov This compound also inhibited the proliferation of VEGF-stimulated HUVECs with an IC₅₀ of 1.8 nM. nih.gov
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway. waocp.orgnih.gov One such compound was shown to reduce the levels of phosphorylated Akt and mTOR in melanoma and cervical cancer cells. nih.gov Another derivative, HS-106 , was found to induce apoptosis in breast cancer cells by targeting this pathway. waocp.org
FLT3 Kinase: The imidazo[1,2-a]pyridine-thiophene scaffold has been identified as a promising starting point for developing inhibitors of FMS-like tyrosine kinase 3 (FLT3), including clinically relevant mutants that cause resistance to existing therapies in acute myeloid leukemia (AML). nih.gov
Other Kinases: The imidazo[1,2-a]pyridine system has been a foundation for developing inhibitors against other kinases, including cyclin-dependent kinases (CDK), epidermal growth factor receptor (EGFR), and Rab geranylgeranyl transferase (RGGT). nih.gov
| Derivative Type | Target Kinase(s) | Reported Activity (IC₅₀) |
|---|---|---|
| 6-methylpyridone derivative | c-Met | 1.9 nM |
| 6-methylpyridone derivative | VEGFR2 | 2.2 nM |
| 1,2,4-oxadiazole derivative | PI3Kα | 2 nM |
| Imidazo[1,2-a]pyridine-thiophene | FLT3 | Potent inhibition of wild-type and mutants |
Data compiled from studies on specific kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.govnih.govnih.gov
The antitumor activity of imidazo[1,2-a]pyridine derivatives has been confirmed in various preclinical models. For instance, a dual c-Met and VEGFR2 inhibitor exhibited dose-dependent antitumor efficacy in mouse xenograft models of MKN45 and COLO205 cancers. nih.gov
In addition to kinase inhibition, some derivatives interfere with DNA-related processes. One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, MIA , diminished the DNA-binding activity of the transcription factor NF-κB in breast and ovarian cancer cells. nih.gov By inhibiting NF-κB, which regulates genes involved in inflammation, survival, and proliferation, these compounds can suppress tumor growth. nih.gov
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. nih.govrsc.org Consequently, it represents a promising target for cancer therapy. nih.govrsc.org A series of imidazo[1,2-a]pyridine derivatives have been synthesized and identified as inhibitors of this pathway. nih.gov The most active compounds were shown to significantly downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, in cancer cell lines that have mutations in the APC or β-catenin genes. nih.gov These compounds appear to function independently of GSK-3β activity. nih.gov
Antimicrobial and Anti-infective Propertiesnih.govdergipark.org.trresearchgate.netnih.gov
The imidazo[1,2-a]pyridine scaffold is also a source of potent antimicrobial and anti-infective agents, with derivatives showing activity against bacteria, fungi, and protozoa. nih.govdergipark.org.tr
Antibacterial Activity: Certain imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. dergipark.org.trresearchgate.net The biological activity was found to be dependent on the substituents on the phenyl rings of the compounds. dergipark.org.tr
Antifungal Activity: The use of imidazo[1,2-a]pyrimidine derivatives as effective antifungal agents has been noted. nih.gov Molecular docking studies suggest these compounds may possess antifungal activity against Candida albicans by potentially inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in sterol biosynthesis. nih.gov Other studies have confirmed activity against fungi such as Aspergillus niger. researchgate.net
Anti-leishmanial Activity: Imidazo[1,2-a]pyridine derivatives IMPA-2 and IMPA-12 have been shown to induce apoptosis-like cell death in Leishmania donovani promastigotes. tezu.ernet.in The mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS), leading to nuclear condensation and DNA fragmentation in the parasites. tezu.ernet.in
Antifungal Activity
Specific data on the antifungal activity of Imidazo[1,2-A]pyridin-8-ylmethanamine derivatives against Candida albicans, Candida glabrata, or Candida tropicalis is not available in the current body of scientific literature.
In contrast, the antifungal potential of the general imidazo[1,2-a]pyridine scaffold has been explored. For example, imidazo[1,2-a]pyridinehydrazone derivatives have been synthesized and evaluated for their activity against Candida albicans. nih.gov Other research on imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives also demonstrated activity against Candida albicans, Candida tropicalis, and Candida glabrata. nih.gov These findings, however, are not directly applicable to the 8-ylmethanamine-substituted compounds.
Antituberculosis/Antimycobacterial Activity
There is a notable absence of research specifically investigating the antituberculosis or antimycobacterial activity of this compound derivatives against Mycobacterium tuberculosis.
Antiprotozoal and Antikinetoplastid Activity
There is no available research specifically detailing the antiprotozoal or antikinetoplastid activity of this compound derivatives against Trypanosoma cruzi, Trypanosoma brucei, or Leishmania infantum.
The imidazo[1,2-a]pyridine nucleus has been investigated for its potential against various protozoan parasites. For example, certain imidazo-pyridine based compounds have shown activity against Leishmania major and Trypanosoma cruzi amastigotes. mdpi.com Additionally, imidazo[1,2-a]pyridine fused triazole analogues have been synthesized and screened for their in vitro activity against Leishmania major and Trypanosoma brucei parasites. nih.govresearchgate.net A collaborative virtual screening effort also explored an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis caused by Leishmania donovani. mdpi.com These studies focused on derivatives with substitution patterns other than the 8-ylmethanamine group.
Central Nervous System (CNS) Modulation
Anticonvulsant Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable potential as anticonvulsant agents. Research has identified specific structural modifications that confer significant activity in preclinical models of epilepsy.
Newly synthesized imidazo[1,2-a]pyridines carrying various pharmacophores have been evaluated for their anticonvulsant effects using standard screening methods such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nitk.ac.in In one study, compounds with an electron-rich aryl substituent at the 2-position and a tolyl-substituted oxazolone (B7731731) moiety at the 3-position of the imidazo[1,2-a]pyridine ring showed anticonvulsant activity comparable to the standard drug diazepam. nitk.ac.in These compounds were particularly effective in the scPTZ model, suggesting they act by raising the seizure threshold. nitk.ac.in
Another series of compounds, the 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivatives, has been identified as potent anticonvulsants. nih.gov One compound from this series, designated as 4f, demonstrated a long duration of anticonvulsant activity in vivo after parenteral administration. nih.gov The mechanism of action for this series is believed to be through potent competitive antagonism at the ionotropic AMPA receptor, which is implicated in the over-stimulation of excitatory amino acid pathways associated with neurodegenerative disorders. nih.gov
Table 1: Anticonvulsant Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| 2-(aryl)-3-(tolyl-oxazolone)-imidazo[1,2-a]pyridine | scPTZ | Comparable to diazepam | nitk.ac.in |
| 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-9-carboxylic acid derivative (4f) | In vivo parenteral | Long duration of activity | nih.gov |
Hypnotic Activity
The hypnotic properties of imidazo[1,2-a]pyridine derivatives are most prominently exemplified by the clinically used drug zolpidem. Studies on zolpidem have provided significant insight into the potential of this chemical class to modulate sleep.
In studies involving young adults, zolpidem was observed to cause a significant increase in slow-wave sleep, accompanied by a reduction in stage 2 sleep. nih.gov While there were no significant alterations to REM sleep, a tendency for delayed onset of REM sleep was noted. nih.gov In middle-aged individuals, zolpidem administration led to a decrease in awake activity and drowsy sleep, with a corresponding increase in stage 2 sleep. nih.gov The time to onset of REM sleep was increased, but the total duration of REM sleep throughout the night was not diminished. nih.gov These findings underscore the efficacy of imidazo-pyridine compounds in managing sleep-related issues. nih.gov
GABA and Benzodiazepine (B76468) Receptor Agonism
The neurological effects of many imidazo[1,2-a]pyridine derivatives are mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor complex, a key target for anxiolytic and hypnotic drugs. Some derivatives have been shown to act as agonists at the benzodiazepine binding site of this receptor.
Certain imidazo[1,2-a]pyrimidine derivatives have been identified as high-affinity GABA-A agonists with functional selectivity for the α2 and α3 subunits. nih.gov This subtype selectivity is considered advantageous for the treatment of anxiety with a reduced likelihood of sedative side effects, which are often associated with non-selective benzodiazepine receptor agonists that also target the α1 subunit. google.com Compounds such as the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k have demonstrated anxiolytic effects in animal models with minimal sedation. nih.gov
The well-known hypnotic zolpidem and the anxiolytic alpidem (B1665719) are classic examples of imidazo[1,2-a]pyridine derivatives that exert their effects through the GABA-A receptor. google.com Zolpidem, for instance, is an α1-selective GABA-A receptor agonist, which is consistent with its primary hypnotic action. google.com
Modulation of Metabotropic Glutamate (B1630785) 2 Receptor (PAMs)
A significant area of research for imidazo[1,2-a]pyridine derivatives has been their role as positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor. The mGlu2 receptor is a G-protein coupled receptor that plays a role in regulating neurotransmitter release, and its modulation is a therapeutic target for conditions such as anxiety and schizophrenia. uni.lu
Imidazo[1,2-a]pyridines have been identified as novel PAMs of the mGlu2 receptor through shape and electrostatic similarity screening. uni.lu Subsequent synthesis and structure-activity relationship (SAR) studies have led to the development of potent, selective, and metabolically stable compounds. uni.lu The optimization of these compounds has focused on improving their in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) and in vivo pharmacokinetic profiles. nih.gov
One such advanced lead compound, 27o, demonstrated good potency and selectivity for the mGlu2 receptor and was shown to affect the sleep-wake architecture in rats following oral administration, a characteristic indicative of central nervous system activity mediated by the mGlu2 receptor. nih.gov The activation of the mGlu2 receptor can lead to a reduction in glutamate release and decreased excitability, which may be beneficial in disorders characterized by glutamate hyperfunction, such as epilepsy and schizophrenia. nih.gov
Anti-inflammatory and Analgesic Properties
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.gov These compounds have shown efficacy in various in vivo models of inflammation and pain.
In one study, novel 3-arylamine-imidazo[1,2-a]pyridine derivatives were designed as symbiotic prototypes with both analgesic and anti-inflammatory activities. nih.gov The compound LASSBio-1145 demonstrated a notable analgesic and anti-inflammatory profile in acetic acid-induced abdominal constriction in mice and carrageenan-induced rat paw edema models, respectively. nih.gov Other derivatives, LASSBio-1140 and LASSBio-1141, also proved to be effective analgesic and anti-inflammatory prototypes, capable of attenuating capsaicin-induced thermal hyperalgesia and reducing carrageenan-induced paw edema. nih.gov
A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov This compound was found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, as well as nitric oxide (NO) production. nih.gov
Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)
A primary mechanism underlying the anti-inflammatory and analgesic effects of many imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Several studies have focused on the rational design and synthesis of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. rjpbr.comnih.gov In one such study, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were developed and evaluated for their COX inhibitory activity. nih.gov The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) emerged as a highly potent and selective COX-2 inhibitor with an IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov
Another study reported on a series of 3-(substituted phenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridines. rjpbr.com Among these, derivatives 5e, 5f, and 5j were the most potent COX-2 inhibitors with an IC50 of 0.05 µM. rjpbr.com Compound 5i from this series displayed the highest selectivity, with a selectivity index of 897.19. rjpbr.com The analgesic effects of these potent COX-2 inhibitors were confirmed in vivo, with 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) showing the most significant analgesic activity. rjpbr.com
Table 2: COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 | nih.gov |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | 0.05 | Not specified | rjpbr.com |
| Compound 5i | Not specified | 897.19 | rjpbr.com |
Platelet Aggregation Inhibition
In addition to their anti-inflammatory effects, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit platelet aggregation. This activity is often linked to their inhibition of COX-1, which is the primary isoform of cyclooxygenase in platelets and is responsible for the production of thromboxane (B8750289) A2, a potent platelet aggregator.
In a study evaluating the biological activities of novel imidazo[1,2-a]pyridine derivatives designed as COX-2 inhibitors, their antiplatelet activity was also assessed. rjpbr.com It was found that one of the synthesized compounds, 5a, was the most potent at inhibiting arachidonic acid-induced platelet aggregation. rjpbr.com
While not imidazo[1,2-a]pyridine derivatives, a related series of 1,2,3,5-tetrahydroimidazo[1,2-a]thieno[2,3-d]-, -[3,2,-d]-, and -[3,4-d]pyrimidin-2-one derivatives were found to be potent inhibitors of blood platelet aggregation. nih.gov Among these, 1,2,3,5,6,7,8,9-octahydro- uni.lubenzothieno[2,3-d]imidazo[1,2-a]pyrimidin-2-one (9m) was identified as the most active compound. nih.gov
Other Therapeutic Activities
The versatile scaffold of imidazo[1,2-a]pyridine has been explored for a multitude of therapeutic applications beyond the primary areas of focus. Derivatives of this compound have demonstrated a wide array of pharmacological and biological activities, indicating their potential in treating a variety of conditions. This section outlines several of these other therapeutic activities, including antiulcer, antidiabetic, cardiotonic, Liver X Receptor (LXR) agonism, γ-secretase modulator (GSM), and anthelmintic activities.
Antiulcer Activity
A notable class of antiulcer agents has been identified among substituted imidazo[1,2-a]pyridines. These compounds exhibit both gastric antisecretory and cytoprotective properties. nih.gov Their mechanism of action is distinct from that of histamine (B1213489) H2 receptor antagonists or prostaglandin (B15479496) analogues. nih.gov Instead, the gastric antisecretory activity of these derivatives is attributed to their ability to inhibit the H+/K+-ATPase enzyme, also known as the proton pump. nih.govnih.gov
| Compound | In Vitro H+/K+-ATPase Inhibition (IC50) | In Vivo Gastric Antisecretory Activity (ED50) |
| SCH 28080 | Data not specified | Data not specified |
| Related Analogues | Varies based on substitution | Varies based on substitution |
Data based on qualitative descriptions in the provided sources. Specific quantitative data for a broader range of analogues would require access to the full-text articles.
Antidiabetic Activity
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as promising candidates for the treatment of diabetes. One study focused on the development of a series of compounds with an imidazo[1,2-a]pyridine scaffold designed to act as GPR40 agonists. jchemrev.com From this series, compound (39) emerged as a particularly effective agonist. jchemrev.com
In preclinical studies, compound (39) demonstrated a significant ability to lower blood glucose levels in both normal and diabetic mice. jchemrev.com A key finding was that this compound did not exhibit the risk of hepatotoxicity that has been associated with other antidiabetic agents like TAK-875. jchemrev.com Furthermore, compound (39) was found to possess favorable pharmacokinetic properties, suggesting its potential as a viable therapeutic agent for diabetes. jchemrev.com
| Compound | Mechanism of Action | Key In Vivo Finding |
| Compound (39) | GPR40 agonist | Striking decrease in blood glucose in normal and diabetic mice |
Cardiotonic Activity
Derivatives of imidazo[1,2-a]pyridine, particularly 8-aryl-substituted analogues, have been synthesized and evaluated for their potential as positive inotropic agents for the treatment of heart failure. tsijournals.com These compounds have been tested in vitro for their cardiac inotropic and electrophysiological activity, with selected analogues undergoing further in vivo testing in canine hemodynamic and cardiac electrophysiology models. tsijournals.com
The research in this area has established a pharmacophoric relationship between the heterocycle-phenyl-imidazole structure and positive inotropic activity. tsijournals.com Compounds that feature an imidazole (B134444) substituent have consistently demonstrated activity. tsijournals.com
| Compound Class | Activity |
| 8-arylimidazo[1,2-a]pyridines | Positive inotropic |
| 8-arylimidazo[1,5-a]pyridines | Positive inotropic |
| 8-arylimidazo[1,5-a]pyridinones | Positive inotropic |
Liver X Receptor (LXR) Agonism
Certain derivatives of imidazo[1,2-a]pyridine have been identified as high-affinity ligands for Liver X Receptors (LXRs). Specifically, the replacement of a quinoline (B57606) ring with an imidazo[1,2-a]pyridine in a series of LXR agonists incorporating a [3-(sulfonyl)aryloxyphenyl] side chain has yielded potent LXR ligands. jchemrev.com
In functional assays designed to measure LXR activity, several of these imidazo[1,2-a]pyridine analogues demonstrated good agonist potency and efficacy. jchemrev.com LXRs are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis, making LXR agonists a subject of interest for the treatment of various metabolic diseases.
| Compound Class | Target | Activity |
| 3-(3-Aryloxyaryl)imidazo[1,2-a]pyridine sulfones | Liver X Receptor (LXR) | High-affinity agonism |
γ-Secretase Modulator (GSM) Activity
In the search for treatments for Alzheimer's disease, γ-secretase modulators (GSMs) have emerged as a promising therapeutic strategy. While not a direct derivative of imidazo[1,2-a]pyridine, a closely related compound, a 5,6,7,8-tetrahydro nih.govjchemrev.comtsijournals.comtriazolo[4,3′a]pyridine derivative (compound 34), has been discovered as a novel GSM. This finding suggests that the broader class of fused pyridine (B92270) heterocycles may be a valuable scaffold for the development of GSMs. GSMs are of interest because they allosterically modulate the γ-secretase enzyme to reduce the production of the toxic Aβ42 peptide, which is a key event in the pathogenesis of Alzheimer's disease.
| Compound | Activity | Therapeutic Target |
| Compound 34 (tetrahydro nih.govjchemrev.comtsijournals.comtriazolo[4,3′a]pyridine derivative) | γ-Secretase Modulator | Alzheimer's Disease |
Anthelmintic Activity
The imidazo[1,2-a]pyridine scaffold has been investigated for its potential as an anthelmintic agent, particularly against the livestock parasite Haemonchus contortus. A series of imidazo[1,2-a]pyridine-based molecules were synthesized and tested for their ability to target ionic channels, a mechanism of action for many commercially available anthelmintics. nih.gov
Using a Larval Paralysis Test (LPT), the most active compound from the series, designated as (5e), was found to cause paralysis in H. contortus stage 3 larvae at a concentration of 31.25 µM. nih.gov Further investigation into the mechanism of action of compound (5e) through electrophysiological measurements revealed a rare antagonist mode of action on the cholinergic receptors (L-AChR1 and 2) of H. contortus. nih.gov
| Compound | Target Organism | Activity | Mechanism of Action |
| Compound (5e) | Haemonchus contortus | Larval paralysis at 31.25 µM | Cholinergic receptor antagonist |
Anti-Apoptotic Effects
An extensive search of scientific databases and peer-reviewed journals did not yield any studies demonstrating that this compound or its derivatives exert anti-apoptotic effects. In contrast, the body of research indicates that these compounds are potent inducers of apoptosis .
Studies have repeatedly shown that Imidazo[1,2-a]pyridine derivatives trigger programmed cell death in various cancer cell lines, including non-small cell lung cancer, breast cancer, and cervical cancer, as well as in parasites like Leishmania donovani. tezu.ernet.innih.govnih.govwaocp.org The primary mechanism of action reported involves the activation of apoptotic pathways rather than their inhibition.
Key findings on the pro-apoptotic activity include:
Modulation of Bcl-2 Family Proteins: Derivatives have been shown to increase the expression of pro-apoptotic proteins such as BAX and BAK1 while decreasing the levels of the anti-apoptotic protein BCL2. nih.govnih.govresearchgate.net
Caspase Activation: The induction of apoptosis is mediated through the activation of key executioner enzymes, including caspase-3 and caspase-9. nih.govresearchgate.net
Oxidative Stress: Many Imidazo[1,2-a]pyridine derivatives induce apoptosis by increasing reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death. tezu.ernet.innih.govresearchgate.net
Given that the established biological profile of these compounds is centered on inducing, not preventing, apoptosis, no data is available to populate a section on anti-apoptotic effects.
Molecular Targets and Mechanisms of Action
Targeting Electron Transport Ubiquinol (B23937) Cytochrome C Reductase (QcrB) in M. tuberculosis
A significant mechanism for the antitubercular activity of imidazo[1,2-a]pyridine (B132010) (IP) compounds is the targeting of the electron transport chain, which is crucial for cellular respiration and energy production in Mycobacterium tuberculosis. nih.gov Research has identified the ubiquinol cytochrome C reductase (QcrB), a key component of this pathway, as a primary target. nih.govplos.org
High-throughput screening identified several IP compounds as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various M. tuberculosis strains. nih.govplos.org To elucidate the specific target, spontaneous resistant mutants of M. bovis BCG were generated against these IP inhibitors. nih.gov Whole-genome sequencing of these resistant mutants revealed a consistent single nucleotide polymorphism in the qcrB gene, which encodes the b subunit of the ubiquinol cytochrome C reductase. nih.govnih.gov This specific mutation, T313A, conferred cross-resistance to different IP compounds, strongly suggesting a common molecular target. nih.gov
The role of QcrB as the definitive target was further substantiated through gene dosage experiments. plos.org Overexpression of the qcrB gene in M. bovis BCG resulted in a significant increase in the MIC values for the IP inhibitors. nih.govnih.gov For instance, the MIC for one compound increased from 0.5 µM to over 8 µM, confirming that the inhibitory activity of the compounds is directly related to their interaction with QcrB. nih.govplos.org Another series, the N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, also targets QcrB and has demonstrated excellent activity against drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. rsc.org
| Compound Type | Molecular Target | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines (IPs) | QcrB | 0.03 to 5 µM | nih.govplos.org |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069 to 0.174 µM (MIC90) | rsc.org |
Inhibition of Glutamine Synthetase in M. tuberculosis
Glutamine synthetase (GS) is another validated molecular target for imidazo[1,2-a]pyridine derivatives in M. tuberculosis. rsc.orgresearchgate.net This enzyme is vital for nitrogen metabolism in the bacterium, making it an attractive target for new antitubercular agents. researchgate.net A specific class of compounds, 3-amino-imidazo[1,2-a]pyridines, has been identified as novel and potent inhibitors of M. tuberculosis glutamine synthetase (MtGS). nih.govplos.orgnih.gov
These inhibitors were discovered through high-throughput screening campaigns and subsequent hit-to-lead optimization. mdpi.comrsc.org Structure-activity relationship (SAR) studies have been conducted to explore how modifications to the pyridine (B92270) and phenyl rings affect inhibitory activity. mdpi.com These efforts have led to the development of highly potent, drug-like inhibitors. nih.gov For example, one of the most potent inhibitors identified, compound 4n, exhibited an IC50 value of 0.38 µM, which is significantly more potent than previously known GS inhibitors like L-methionine-SR-sulfoximine. nih.govcapes.gov.br Another study reported a potent compound with a MtGS IC50 of 1.6 μM. rsc.org X-ray crystallography studies have confirmed that these compounds bind to the ATP-binding site of the enzyme, elucidating their mechanism of inhibition at a molecular level. mdpi.comrsc.orgresearchgate.net
| Compound Class | Molecular Target | Reported Potency (IC50) | Reference |
|---|---|---|---|
| 3-Amino-imidazo[1,2-a]pyridines (Compound 4n) | Glutamine Synthetase | 0.38 µM | nih.govcapes.gov.br |
| 3-Amino-imidazo[1,2-a]pyridines | Glutamine Synthetase | 1.6 µM | rsc.org |
Interaction with Human ACE2 and Spike Protein for SARS-CoV-2 Inhibition
The entry of the SARS-CoV-2 virus into human cells is mediated by the interaction between its spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govmdpi.com Blocking this protein-protein interaction is a key strategy for developing antiviral therapeutics. nih.gov While research on imidazo[1,2-a]pyridines for this purpose is limited, computational studies on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have shown significant promise. nih.govresearchgate.net
Molecular docking studies were performed on a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives to evaluate their potential as dual inhibitors of both hACE2 and the SARS-CoV-2 spike protein. nih.govnih.gov The results showed that these compounds could effectively bind to both targets. nih.gov The top-scoring compound demonstrated a remarkable binding affinity, with calculated binding energies of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein. researchgate.netnih.gov These binding affinities are comparable or superior to those of reference inhibitors, suggesting that these compounds could act as effective viral entry inhibitors by preventing the SARS-CoV-2 virus from attaching to and infecting human cells. nih.govresearchgate.net
| Compound/Reference | Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Top-Scoring Imidazo[1,2-a]pyrimidine | hACE2 | -9.1 | researchgate.netnih.gov |
| Spike Protein | -7.3 | researchgate.netnih.gov | |
| MLN-4760 (Reference Inhibitor) | hACE2 | -7.3 | researchgate.netnih.gov |
| Cannabidiolic Acid (CBDA) (Reference) | Spike Protein | -5.7 | researchgate.netnih.gov |
Enzyme Kinetic Studies Related to Antimicrobial Activity
Enzyme kinetic studies are fundamental to understanding the antimicrobial mechanisms of imidazo[1,2-a]pyridine derivatives. The potent antimicrobial activity of these compounds against M. tuberculosis is directly linked to their ability to inhibit essential enzymes within the pathogen. As detailed in previous sections, these compounds effectively target at least two critical enzymes: ubiquinol cytochrome C reductase (QcrB) and glutamine synthetase (GS). nih.govnih.gov
The efficacy of these compounds as enzyme inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC50). For the 3-amino-imidazo[1,2-a]pyridine series, enzyme assays demonstrated potent inhibition of glutamine synthetase with IC50 values in the low- to sub-micromolar range, such as 0.38 µM. nih.govcapes.gov.br This level of inhibition disrupts the nitrogen metabolism of the bacteria, contributing to the compound's antitubercular effect. While direct enzyme kinetic data for QcrB inhibition is less commonly reported, the low MIC values (as low as 0.03 µM) observed in whole-cell assays reflect the potent downstream effect of disrupting the electron transport chain, which is vital for energy production and survival of the bacterium. nih.govplos.org These findings from enzyme kinetic evaluations are crucial in confirming the mechanism of action and guiding the development of more effective antimicrobial agents.
Mechanisms of Action Related to Apoptosis Induction
In the context of oncology, imidazo[1,2-a]pyridine derivatives have been shown to be effective inducers of apoptosis, or programmed cell death, across a variety of cancer cell lines. researchgate.netnih.gov The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.netnih.gov
A common finding in studies is that these compounds cause a loss of the mitochondrial membrane potential. nih.govresearchgate.net This event is a critical step in the intrinsic pathway, leading to the release of pro-apoptotic factors from the mitochondria. researchgate.net The activation of a cascade of caspase enzymes follows, notably the initiator caspase-9 and the executioner caspases-3 and -7. nih.govresearchgate.net The absence of significant caspase-8 activation in some studies further supports the primary role of the intrinsic pathway over the extrinsic pathway. nih.gov
The pro-apoptotic activity of these compounds is also regulated by their effect on the Bcl-2 family of proteins. nih.gov Research has shown that treatment with imidazo[1,2-a]pyridine derivatives leads to an increase in the expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.gov Furthermore, some derivatives can increase levels of the tumor suppressor protein p53, which in turn can trigger apoptosis. researchgate.netwaocp.org Another identified mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS) mediated by NADPH oxidase (NOX) activation, leading to increased oxidative stress within the cancer cells. nih.gov
| Molecular Event | Effect | Reference |
|---|---|---|
| Mitochondrial Membrane Potential | Loss/Impairment | nih.govresearchgate.net |
| Caspase-9 | Activation | nih.govresearchgate.net |
| Caspase-3/7 | Activation | nih.govnih.gov |
| Bax (Pro-apoptotic) | Increased Expression | nih.govnih.gov |
| Bcl-2 (Anti-apoptotic) | Decreased Expression | nih.govnih.gov |
| p53 (Tumor Suppressor) | Increased Expression | researchgate.netwaocp.org |
| Reactive Oxygen Species (ROS) | Increased Generation | nih.gov |
Preclinical and Translational Research Perspectives
In vivo Pharmacological Efficacy Studies
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated significant pharmacological efficacy in various in vivo preclinical models, particularly in the areas of infectious diseases and inflammation.
As antituberculosis agents, these compounds have shown potent activity. The clinical candidate Q203 (Telacebec), an imidazo[1,2-a]pyridine amide, demonstrated a significant reduction in bacterial load in the lungs of infected mice. acs.org In one study, Q203 achieved a 3.13 log10 reduction in colony-forming units (CFU) at a 10 mg/kg dosing level. acs.org Another derivative, ND-09759, was also evaluated in a mouse infection model, showing protective efficacy. researchgate.net These studies highlight the scaffold's potential in combating multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) tuberculosis. nih.govrsc.orgrsc.org
In the realm of anti-inflammatory and analgesic research, novel imidazo[1,2-a]pyridine derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govrjpbr.com In vivo studies, such as the writhing reflex test in mice, have been used to determine the analgesic activity of these compounds. researchgate.netbohrium.com One of the most potent derivatives, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j), exhibited notable analgesic activity with an ED50 value of 12.38 mg/kg. nih.govrjpbr.comresearchgate.net Another compound, N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine (compound 5r), showed the highest activity in the formalin test, a model for persistent pain. nih.gov
| Compound | Therapeutic Area | In vivo Model | Key Efficacy Finding | Source |
|---|---|---|---|---|
| Q203 (Telacebec) | Antituberculosis | Mouse Infection Model | 3.13 log10 CFU reduction in lung at 10 mg/kg | acs.org |
| Compound 5j | Analgesic (COX-2 Inhibitor) | Mouse Writhing Test | ED50 = 12.38 mg/kg | nih.govrjpbr.comresearchgate.net |
| Compound 5r | Analgesic (COX-2 Inhibitor) | Mouse Formalin Test | Highest analgesic activity in the series | nih.gov |
| ND-09759 | Antituberculosis | Mouse Infection Model | Demonstrated protective efficacy | researchgate.net |
Toxicity Profiling and Safety Assessment
Exploratory toxicology studies are crucial in the preclinical evaluation of any new chemical entity. For the imidazo[1,2-a]pyridine class, preliminary safety assessments have been conducted on several derivatives to evaluate their potential for further development.
A non-clinical study focused on exploratory toxicology assays of seven 2,3-substituted imidazo[1,2-a]pyridine derivatives that had shown promising antiparasitic and anti-inflammatory properties. nih.govnih.gov The investigation included acute and subacute toxicity tests. Following a 14-day oral treatment period in animal models, researchers conducted liver and kidney functionality assays. nih.govnih.gov The results were encouraging, as no signs of hepatic or renal toxicity were observed for any of the tested compounds. nih.govnih.gov
Similarly, in the development of antituberculosis agents, a lead compound from a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated an acceptable safety profile in an acute toxicity study. rsc.org Furthermore, another antitubercular candidate showed no cytotoxicity against VERO cells, a cell line commonly used for in vitro toxicity testing. nih.gov These findings suggest that the imidazo[1,2-a]pyridine scaffold can be modified to produce compounds with favorable preclinical safety profiles.
| Study Type | Compound Class | Duration | Key Safety Finding | Source |
|---|---|---|---|---|
| Exploratory Toxicology | 2,3-substituted imidazo[1,2-a]pyridines | 14 days (subacute) | No signs of hepatic or renal toxicity observed. | nih.govnih.gov |
| Acute Toxicity | N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide lead | Acute | Acceptable safety profile demonstrated. | rsc.org |
| In vitro Cytotoxicity | Antitubercular imidazo[1,2-a]pyridine | N/A | No cytotoxicity against VERO cells (CC50 >110 μM). | nih.gov |
Development of Novel Therapeutic Agents
The imidazo[1,2-a]pyridine nucleus is a versatile foundation for the development of novel therapeutic agents across a wide spectrum of diseases. nih.govresearchgate.net Its unique structure has been successfully utilized to create compounds with anticancer, antituberculosis, and anti-inflammatory activities. nih.govresearchgate.netnih.gov
Antituberculosis Agents: A significant area of development has been in tuberculosis treatment. Researchers have optimized imidazo[1,2-a]pyridine amides to generate potent compounds against MDR and XDR strains of Mycobacterium tuberculosis. nih.govrsc.org This effort led to the discovery of the clinical candidate Telacebec (Q203), which targets the QcrB subunit of the electron transport chain. acs.orgrsc.org
Anticancer Agents: In oncology, the scaffold has been used to design targeted covalent inhibitors. rsc.org By employing a scaffold hopping strategy, novel derivatives have been synthesized as potential inhibitors of KRAS G12C, a key mutation in several intractable cancers. rsc.org One such compound, I-11, was identified as a potent agent against KRAS G12C-mutated cancer cells. rsc.org Other derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating critical signaling pathways like STAT3/NF-κB. nih.gov
Anti-inflammatory Agents: The development of selective COX-2 inhibitors for treating inflammation and pain represents another successful application of this scaffold. nih.govnih.gov By modifying substituents on the imidazo[1,2-a]pyridine core, scientists have created compounds with high potency and selectivity for the COX-2 enzyme over the COX-1 isoform, which is crucial for reducing gastrointestinal side effects. nih.gov
Antiparasitic Agents: The scaffold has also served as a basis for compounds with activity against neglected diseases. Derivatives have been tested for activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.govnih.gov
Potential for Drug-like Chemical Library Construction
The imidazo[1,2-a]pyridine scaffold is exceptionally well-suited for the construction of drug-like chemical libraries for high-throughput biological screening. nih.govresearchgate.net Its "drug prejudice" status stems from its frequent appearance in successful drug discovery campaigns and its synthetic tractability. nih.govdocumentsdelivered.com
The synthesis of this scaffold can be achieved through various methods, including the versatile Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. rsc.org This reaction allows for the rapid assembly of the core structure and the introduction of diverse substituents from readily available starting materials, facilitating the creation of large and varied compound libraries.
The structure of imidazo[1,2-a]pyridine offers multiple positions for chemical modification, which is essential for exploring structure-activity relationships (SAR). researchgate.net Functionalization at the C2, C3, and other positions of the bicyclic ring system enables chemists to fine-tune the pharmacological properties, potency, selectivity, and pharmacokinetic profiles of the resulting compounds. nih.govresearchgate.net This synthetic accessibility and the proven biological relevance of the scaffold make it an invaluable tool for discovering new therapeutic agents for a wide range of diseases. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives?
The synthesis of imidazo[1,2-a]pyridine derivatives commonly involves cyclization reactions, such as iodine-catalyzed protocols for constructing the fused heterocyclic core (e.g., imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives) . Transition-metal catalysis (e.g., Pd or Cu) and solvent optimization (e.g., DMF or ethanol) are critical for regioselectivity and yield. For functionalization at the 8-position, nucleophilic substitution or cross-coupling reactions are employed, often requiring protecting groups for the methanamine moiety to prevent side reactions .
Q. What characterization techniques are critical for confirming the structure of imidazo[1,2-a]pyridine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and regiochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in complex derivatives. Infrared (IR) spectroscopy and elemental analysis validate functional groups and purity, respectively .
Q. What in vitro assays are commonly used to evaluate the biological activity of these compounds?
Cytotoxicity assays (e.g., MTT or SRB) against cell lines such as Hep-2, HepG2, MCF-7, and A375 are standard for assessing antiproliferative activity (Table 2 in ). IC₅₀ values should be reported alongside positive controls (e.g., doxorubicin) and negative controls (e.g., Vero cells) to distinguish selective toxicity from general cytotoxicity .
Q. How do structural modifications at specific positions alter the bioactivity of imidazo[1,2-a]pyridine derivatives?
Substituents at the 8-position (e.g., ethynyl or methylphenyl groups) significantly influence interactions with biological targets. For example, 8-ethynyl derivatives exhibit enhanced binding to kinases due to π-π stacking and hydrogen bonding, while bulkier groups may reduce solubility and bioavailability . Comparative studies with imidazo[1,2-a]pyrimidine or tetrahydroimidazo derivatives highlight scaffold-specific activity trends .
Q. What are the common chemical reactions used to functionalize the imidazo[1,2-a]pyridine core?
Oxidation (e.g., KMnO₄ for hydroxylation), reduction (e.g., NaBH₄ for carbonyl groups), and nucleophilic substitution (e.g., SNAr at electron-deficient positions) are widely used. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) enables late-stage diversification .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of imidazo[1,2-a]pyridine derivatives?
Use factorial design (e.g., 2³ designs) to screen variables like catalyst loading, temperature, and solvent polarity . Computational tools (e.g., DFT calculations) predict reaction pathways and transition states, enabling targeted optimization of activation energies. For example, iodine-catalyzed cyclizations benefit from polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
Q. How to resolve contradictory cytotoxicity data in imidazo[1,2-a]pyridine derivatives across studies?
Discrepancies in IC₅₀ values (e.g., Compound 10a: IC₅₀ = 20 µM in Hep-2 vs. 76 µM in Vero cells ) may arise from cell-line-specific metabolic profiles or assay protocols. Standardize experimental conditions (e.g., incubation time, serum concentration) and validate results via orthogonal assays (e.g., apoptosis markers). Structural analogs with consistent trends (e.g., 10b–10l in ) help identify structure-activity relationships (SAR).
Q. What computational strategies predict the biological activity of novel imidazo[1,2-a]pyridine derivatives?
Quantum chemical calculations (e.g., Fukui indices for reactive sites) and molecular docking (e.g., AutoDock Vina for target binding) guide rational design. Quantitative Structure-Activity Relationship (QSAR) models trained on cytotoxicity datasets (e.g., Table 2 in ) prioritize derivatives with predicted efficacy. Machine learning pipelines integrate synthetic accessibility scores to balance novelty and feasibility .
Q. What strategies are effective in designing selective derivatives targeting specific cancer cell lines?
Leverage SAR data to identify pharmacophores (e.g., 8-methanamine for kinase inhibition) and incorporate prodrug motifs (e.g., esterase-labile groups) for tumor-specific activation. Co-crystallization studies with target proteins (e.g., EGFR or CDK2) reveal binding modes, enabling structure-guided optimization of substituent geometry and polarity .
Q. How can integrated computational-experimental approaches accelerate the discovery of bioactive derivatives?
Platforms like ICReDD combine reaction path searches (via quantum chemistry) with high-throughput experimentation to prioritize synthetic routes . Feedback loops between computational predictions (e.g., DFT-optimized intermediates) and experimental validation (e.g., HPLC yield monitoring) reduce trial-and-error cycles. Data-driven tools (e.g., Cheminformatics pipelines) map structural features to bioactivity, enabling rapid hit-to-lead progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
